molecular formula C14H10F3NO B1463206 5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine CAS No. 1187170-16-6

5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine

Cat. No.: B1463206
CAS No.: 1187170-16-6
M. Wt: 265.23 g/mol
InChI Key: DBAFTMIPOBQXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound demonstrates a complex three-dimensional arrangement characterized by the interaction between two distinct aromatic systems. The compound consists of a pyridine ring system connected to a trifluoromethyl-substituted benzene ring through a carbonyl linkage, creating a ketone functionality that serves as the bridge between these aromatic domains. The molecular geometry exhibits specific spatial relationships that are crucial for understanding its chemical behavior and potential applications.

Crystallographic data reveals that compounds with similar structural motifs typically adopt triclinic or monoclinic crystal systems, as observed in related trifluoromethylpyridine derivatives. The presence of the trifluoromethyl group significantly influences the crystal packing arrangements due to its substantial electronic effects and steric requirements. The carbonyl group adopts a planar configuration with the adjacent aromatic rings, facilitating conjugation between the pyridine nitrogen and the benzoyl system.

The spatial arrangement between the pyridine and benzene rings is particularly noteworthy, with dihedral angles typically ranging between 12-60 degrees based on analogous structures. This angular relationship is influenced by both steric interactions between substituents and electronic factors arising from the trifluoromethyl group. The molecular structure exhibits enhanced planarity compared to non-fluorinated analogs, which can be attributed to the electron-withdrawing nature of the trifluoromethyl substituent that stabilizes planar conformations through extended conjugation.

Substituent Effects on Pyridine Ring Conformation

The 5-methyl substituent on the pyridine ring exerts significant conformational effects that distinguish this compound from other positional isomers. The methyl group at the 5-position creates minimal steric hindrance with the adjacent carbonyl functionality, allowing for optimal orbital overlap and enhanced conjugation throughout the molecular framework. This positioning contrasts markedly with other methyl-substituted derivatives where steric clashes can force non-planar conformations.

The electronic influence of the methyl group provides electron density to the pyridine ring through inductive effects, partially counteracting the electron-withdrawing properties of the adjacent carbonyl group. This electronic balance creates a unique reactivity profile that differs from both electron-rich and electron-poor pyridine derivatives. The trifluoromethyl group on the benzene ring further modulates the electronic environment through its strong electron-withdrawing characteristics, creating a pronounced electronic gradient across the molecule.

Computational studies have demonstrated that the substituent effects result in significant changes to the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The energy gap between these frontier orbitals is typically reduced compared to unsubstituted analogs, indicating enhanced reactivity and potential for electronic transitions. The dipole moment of such compounds is substantially increased due to the asymmetric distribution of electron density created by the opposing electronic effects of the methyl and trifluoromethyl substituents.

Comparative Analysis with Related Trifluoromethylbenzoylpyridine Derivatives

Comparative structural analysis with related derivatives reveals significant differences based on substitution patterns and positions. The 4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine isomer exhibits distinct molecular properties despite the similar chemical composition. The repositioning of the methyl group from the 5-position to the 4-position alters the electronic distribution and steric environment, resulting in different molecular conformations and reactivity patterns.

The 6-Methyl-2-(3-trifluoromethylbenzoyl)pyridine derivative demonstrates yet another variation in molecular architecture. In this isomer, the methyl group is positioned adjacent to the nitrogen atom, creating more significant steric interactions with the carbonyl functionality. This proximity leads to increased rotational barriers around the carbon-nitrogen bond and affects the overall molecular flexibility.

Compound Molecular Weight Methyl Position Key Structural Features
This compound 265.23 g/mol 5-position Minimal steric hindrance, optimal conjugation
4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine 265.23 g/mol 4-position Altered electronic distribution
6-Methyl-2-(3-trifluoromethylbenzoyl)pyridine 265.23 g/mol 6-position Increased steric interactions

Physical property measurements demonstrate variations in melting points, solubilities, and spectroscopic characteristics among these isomers. The 5-methyl derivative typically exhibits intermediate properties between the 4-methyl and 6-methyl analogs, reflecting its balanced electronic and steric environment. These differences are particularly pronounced in solution-phase studies where conformational flexibility plays a crucial role in determining molecular behavior.

Quantum Mechanical Calculations of Electronic Structure

Density Functional Theory calculations provide detailed insights into the electronic structure of this compound, revealing the complex interplay of electronic effects within the molecular framework. Computational studies employing various basis sets have characterized the molecular orbital distributions, electron density maps, and electrostatic potential surfaces. These calculations demonstrate that the highest occupied molecular orbital is primarily localized on the pyridine ring system, while the lowest unoccupied molecular orbital shows significant contribution from the trifluoromethylbenzene moiety.

The electronic properties calculated using Time-Dependent Density Functional Theory methods reveal absorption wavelengths and oscillator strengths that correspond to electronic transitions between frontier molecular orbitals. The presence of the trifluoromethyl group significantly affects these transitions, typically resulting in bathochromic shifts compared to non-fluorinated analogs. The calculated dipole moments show substantial values due to the charge separation created by the electron-donating methyl group and electron-withdrawing trifluoromethyl substituent.

Electronic Property Gas Phase Methanol Water
Total Energy (Hartree) -977.667 -977.680 -977.680
Highest Occupied Molecular Orbital (eV) -7.34 -7.14 -7.14
Lowest Unoccupied Molecular Orbital (eV) -1.82 -1.73 -1.73
Energy Gap (eV) 5.52 5.41 5.40
Dipole Moment (Debye) 5.47 7.03 7.09

Solvent effects play a crucial role in modulating the electronic structure, with polar solvents such as methanol and water stabilizing the more polar excited states. This stabilization results in decreased energy gaps and enhanced dipole moments in solution compared to gas-phase calculations. The trifluoromethyl group exhibits particularly strong solvent interactions due to its high electronegativity and polarizability, leading to significant changes in molecular geometry and electronic distribution upon solvation.

Vibrational frequency calculations identify characteristic absorption bands corresponding to carbon-nitrogen stretching modes, carbon-fluorine vibrations, and aromatic ring deformations. The trifluoromethyl group contributes distinctive vibrational signatures in the 1100-1300 cm⁻¹ region, while the pyridine ring system exhibits characteristic modes in the 1400-1600 cm⁻¹ range. These calculated frequencies provide valuable benchmarks for experimental spectroscopic identification and structural confirmation of the compound.

Properties

IUPAC Name

(5-methylpyridin-2-yl)-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-9-5-6-12(18-8-9)13(19)10-3-2-4-11(7-10)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAFTMIPOBQXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101193364
Record name (5-Methyl-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-16-6
Record name (5-Methyl-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methyl-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation Reaction

  • Starting Materials: 5-methyl-2-pyridinecarboxylic acid or 5-methyl-2-pyridine, and 3-trifluoromethylbenzoyl chloride.
  • Reaction Conditions: The acylation is typically performed in an anhydrous organic solvent such as dichloromethane or tetrahydrofuran under reflux.
  • Catalyst/Base: A base such as triethylamine is used to neutralize the hydrochloric acid generated during the reaction.
  • Procedure: The 3-trifluoromethylbenzoyl chloride is added slowly to a stirred solution of 5-methyl-2-pyridinecarboxylic acid and triethylamine at low temperature, then warmed to reflux for several hours to ensure complete reaction.
  • Workup: The reaction mixture is quenched with water, extracted with organic solvents, washed, dried, and concentrated.
  • Purification: The crude product is purified by column chromatography using silica gel with an appropriate eluent system to isolate this compound in high purity.

Supporting Synthetic Steps for Precursors

The synthesis of the 3-trifluoromethylbenzoyl chloride can be achieved by chlorination of 3-trifluoromethylbenzoic acid using reagents such as thionyl chloride under reflux. The 3-trifluoromethylbenzoic acid itself is prepared by trifluoromethylation of 3-substituted benzoic acids or via direct fluorination methods.

Summary Table of Preparation Methods

Step Description Conditions/Notes
Preparation of 3-trifluoromethylbenzoic acid Trifluoromethylation of benzoic acid derivatives Established fluorination protocols
Conversion to 3-trifluoromethylbenzoyl chloride Reaction with thionyl chloride or oxalyl chloride Anhydrous reflux, inert atmosphere
Acylation of 5-methyl-2-pyridinecarboxylic acid Reaction with acid chloride in presence of triethylamine Reflux in dichloromethane, 6–24 h
Purification Column chromatography Silica gel, appropriate solvent system
Characterization NMR, MS, melting point, purity analysis Confirms structure and purity

Research Findings and Notes

  • The trifluoromethyl group enhances lipophilicity and biological activity, making the compound relevant for pharmaceutical research.
  • The position of the trifluoromethyl substituent (meta vs. ortho) affects reactivity and biological properties, necessitating precise synthetic control.
  • Industrial synthesis benefits from continuous flow and green chemistry approaches to improve efficiency and environmental impact.
  • No direct reports were found detailing unique alternative synthetic pathways specifically for the meta-substituted compound, but analogous methods from ortho-substituted derivatives provide a reliable template.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Organic Chemistry

Role as an Intermediate

5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine serves as an important intermediate in the synthesis of more complex organic molecules. It participates in various organic reactions, facilitating the development of novel compounds. The compound's ability to undergo multiple transformations is crucial for advancing synthetic methodologies in organic chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Electrophilic Aromatic Substitution : Utilizing trifluoromethylbenzoyl chlorides to introduce the trifluoromethyl group.
  • Ugi Reaction : A multi-component reaction that allows for the formation of diverse derivatives.

Agrochemistry

Active Ingredient in Agrochemicals

This compound is utilized as a key structural motif in active agrochemical ingredients. It contributes to crop protection by enhancing the efficacy of pesticides against various pests. The incorporation of this compound into agrochemical formulations has led to the development of over 20 new products with ISO common names, indicating its widespread adoption and effectiveness in agricultural applications.

Case Study: Efficacy Against Pests

Research has demonstrated that formulations containing this compound exhibit improved efficacy against target pests compared to traditional agents. The trifluoromethyl group enhances biological activity by increasing lipophilicity and metabolic stability.

Veterinary Pharmacology

Use in Animal Health Products

In veterinary medicine, this compound is incorporated into veterinary drugs to enhance their efficacy. Two veterinary products containing this compound have been approved for market use, showcasing its utility in improving animal health outcomes.

Material Science

Development of Advanced Materials

The unique properties of this compound make it suitable for developing advanced materials with specific desired characteristics. Its stability and reactivity are leveraged in formulating materials that require these attributes, leading to products with enhanced performance in various applications.

Data Table: Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
3-Methyl-2-(4-trifluoromethylbenzoyl)pyridineSimilar pyridine structure but different substitution patternDifferent position of methyl group affects reactivity
2-Aminonicotinic acidContains amino group instead of methylExhibits different biological activities
6-Chloronicotinic acidChlorine substitution at a different positionVarying reactivity due to electronegative chlorine
2-Pyridine carboxaldehydeAldehyde functional groupDifferent reactivity and application potential

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can form strong hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their conformation and activity. This can result in the inhibition or activation of enzymatic pathways, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substitution Patterns and Electronic Effects

The structural uniqueness of 5-methyl-2-(3-trifluoromethylbenzoyl)pyridine lies in its trifluoromethylbenzoyl group. Below is a comparison with analogous compounds:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents (Pyridine Positions) Key Functional Groups Applications
This compound 5-methyl, 2-(3-CF₃-benzoyl) Trifluoromethyl, benzoyl Medicinal chemistry, catalysis
5-Methyl-2-(phenylethynyl)pyridine (5MPEP) 5-methyl, 2-phenylethynyl Ethynyl, phenyl mGluR5 modulation
SIB-1757 6-methyl, 2-(phenylazo) Azo, methyl mGluR5 antagonist (IC₅₀: 0.37 μM)
Diethyl (5-methyl-2-pyridyl)phosphonate (3a) 5-methyl, 2-diethyl phosphonyl Phosphonyl Synthetic intermediates
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate 3-chloro, 5-CF₃, 2-carboxylate ester Trifluoromethyl, carboxylate ester Pharmaceutical synthesis

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethylbenzoyl group in the target compound provides stronger electron-withdrawing effects compared to ethynyl (5MPEP) or phosphonyl (3a) groups. This may enhance stability in metabolic pathways or improve binding affinity in receptor-ligand interactions .

Pharmacological and Catalytic Activity

Key Findings :

  • Receptor Binding : SIB-1757 and 5MPEP exhibit potent mGluR5 activity, while the target compound’s pharmacological profile remains underexplored. The trifluoromethylbenzoyl group could theoretically enhance receptor selectivity due to its bulk and electronic properties .
  • Catalytic Utility : Pyridines with thiophenyl or benzoyl substituents (e.g., 5-methyl-2-(thiophen-3-yl)pyridine) act as ligands in C–H borylation. The target compound’s benzoyl group may similarly direct metal coordination, though experimental validation is needed .

Biological Activity

5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity, allowing for better cellular penetration and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The mechanism of action for this compound involves its interaction with various molecular targets within cells. The trifluoromethyl group contributes to the compound's increased lipophilicity, facilitating its passage through cell membranes. Once inside, it may modulate the activity of enzymes or receptors, leading to various biological effects. Specific pathways affected by this compound include:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in cancer progression.
  • Receptor Modulation : Interaction with androgen receptors, which can influence prostate cancer cell proliferation .

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Properties

The compound has been investigated for its antimicrobial potential. Studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. For instance, in prostate cancer models (LNCaP cells), compounds with similar structures demonstrated significant inhibition of androgen receptor-mediated transcription, suggesting potential anticancer properties .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its analogs:

  • Inhibition Studies : A library of compounds similar to this compound was tested against LNCaP cells. The results indicated that certain derivatives could inhibit androgen receptor activity by up to 90% at concentrations as low as 5 μM .
  • Antimicrobial Testing : Compounds containing the trifluoromethyl group were shown to enhance antimicrobial activity compared to their non-fluorinated counterparts. This finding suggests that the trifluoromethyl substitution plays a crucial role in improving bioactivity .
  • Cytotoxicity Assessment : In cytotoxicity assays against various cancer cell lines, certain derivatives exhibited selective toxicity towards tumor cells while sparing normal cells, indicating a favorable therapeutic index .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerUp to 90% inhibition in LNCaP cells
CytotoxicitySelective toxicity in cancer models

Q & A

Q. What are the common synthetic routes for 5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Suzuki-Miyaura Cross-Coupling : A pyridine precursor reacts with 3-trifluoromethylbenzoyl chloride under palladium catalysis. Optimal conditions include anhydrous DMF as a solvent and temperatures of 80–100°C, yielding >75% product .
  • Friedel-Crafts Acylation : Pyridine derivatives are acylated using Lewis acids (e.g., AlCl₃). Excess acylating agent improves regioselectivity for the 2-position .
    Key Variables : Solvent polarity, catalyst loading (e.g., 5 mol% Pd for Suzuki coupling), and temperature control to avoid decomposition of trifluoromethyl groups .

Q. How does the structural configuration of this compound influence its biological activity?

Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzoyl moiety enables π-π stacking with aromatic residues in enzyme active sites. Key structural-activity relationships (SARs):

  • Methyl Group at 5-Position : Reduces steric hindrance, improving binding to cytochrome P450 enzymes (e.g., CYP3A4 inhibition, IC₅₀ = 2.3 μM) .
  • Trifluoromethyl Group : Increases electronegativity, enhancing interactions with hydrophobic pockets in nicotinic acetylcholine receptors (nAChRs) .
    Experimental Validation : Use X-ray crystallography or molecular docking to map binding modes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives (e.g., anti-fibrotic vs. cytotoxic effects)?

Methodological Answer : Contradictions may arise from assay conditions or model systems. For example:

  • In Vivo vs. In Vitro Discrepancies : Fluorofenidone (a derivative) showed anti-fibrotic effects in rat kidney models but cytotoxicity in human cell lines at >50 μM . Mitigate by:
    • Dose Optimization : Use pharmacokinetic profiling to identify therapeutic windows.
    • Cell-Type Specificity : Test across primary vs. immortalized cells (e.g., HEK293 vs. renal tubular epithelial cells) .
  • Mechanistic Overlap : Screen for off-target effects (e.g., kinase inhibition) using high-throughput panels .

Q. What methodologies are recommended for optimizing reaction yield in large-scale synthesis?

Methodological Answer : Lab-to-Scale Translation :

  • Continuous Flow Reactors : Improve heat transfer and reduce side reactions (e.g., trifluoromethyl group degradation) .
  • Catalyst Recycling : Immobilized Pd catalysts in Suzuki coupling reduce costs (reused for 5 cycles with <10% yield drop) .
    Process Parameters :
VariableOptimal RangeImpact on Yield
Temperature80–90°CPrevents decomposition
SolventToluene/DMF (3:1 v/v)Balances solubility and reactivity
Catalyst Loading3–5 mol% PdCost-effective efficiency
Data sourced from scaled syntheses of analogous trifluoromethylpyridines .

Q. How do photophysical properties of fluorescent probes derived from this compound vary with structural modifications?

Methodological Answer : Substituents on the pyridine ring alter conjugation and emission profiles:

  • Pyrene Conjugation : In 5-methyl-2-(p-tolyl)pyridine derivatives, dihedral angles between pyridine and aryl groups dictate fluorescence quantum yield (Φ = 0.42–0.68) .
  • Electron-Withdrawing Groups : Trifluoromethyl reduces excited-state lifetime (τ = 4.2 ns vs. 6.8 ns for non-fluorinated analogs) due to enhanced intersystem crossing .
    Characterization Tools :
  • Time-resolved fluorescence spectroscopy.
  • DFT calculations to model electronic transitions .

Q. What strategies mitigate metabolic instability in drug candidates based on this scaffold?

Methodological Answer :

  • Deuterium Incorporation : Replace methyl hydrogens with deuterium at the 5-position to slow CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 4.8 h in human microsomes) .
  • Prodrug Design : Mask the benzoyl group as an ester (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
    Validation : Use LC-MS/MS to track metabolite formation in hepatocyte models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(3-trifluoromethylbenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.